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Compound of Interest

Compound Name: Chmfl-flt3-122

Cat. No.: B606659 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Chmfl-flt3-122, a potent

and selective FLT3 kinase inhibitor, in various in vitro assays. The included protocols are

designed to assist in the investigation of its biochemical and cellular effects.

Chmfl-flt3-122 is a selective and orally active inhibitor of FMS-like tyrosine kinase 3 (FLT3)

with a reported IC50 of 40 nM.[1][2][3] It demonstrates significant selectivity for FLT3 over other

kinases such as BTK (IC50 = 421 nM) and c-KIT (IC50 = 559 nM).[1][3] This inhibitor has been

shown to effectively suppress the proliferation of FLT3-ITD positive acute myeloid leukemia

(AML) cell lines.[1][4] Its mechanism of action involves the inhibition of FLT3 auto-

phosphorylation and downstream signaling pathways, leading to cell cycle arrest in the G0/G1

phase and the induction of apoptosis.[1][2][3]

Quantitative Data Summary
The following tables summarize the reported in vitro potency and cellular activity of Chmfl-flt3-
122.

Table 1: Biochemical Assay Data
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Target Kinase IC50 (nM)

FLT3 40

BTK 421

c-KIT 559

Table 2: Cell-Based Assay Data

Cell Line Assay Type Measurement Value (nM) Notes

MV4-11 Proliferation GI50 22

FLT3-ITD

positive AML cell

line

MOLM13 Proliferation GI50 21

FLT3-ITD

positive AML cell

line

MOLM14 Proliferation GI50 42

FLT3-ITD

positive AML cell

line

BaF3-TEL-FLT3

wt
Proliferation GI50 16

Isogenic BaF3

cell line

BaF3-TEL-c-KIT Proliferation GI50 1900
Isogenic BaF3

cell line

MV4-11,

MOLM13,

MOLM14

Cell Cycle Arrest - 30 - 1000

Arrested cell

cycle in G0/G1

phase

MV4-11,

MOLM13,

MOLM14

Apoptosis

Induction
- 30 - 1000

Induced

apoptosis

MV4-11,

MOLM13,

MOLM14

FLT3

Phosphorylation
- 30 - 1000

Inhibited auto-

phosphorylation

at Tyr589/591
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Signaling Pathway and Experimental Workflow
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FLT3 signaling pathway and inhibition by Chmfl-flt3-122.
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Experiment Setup

In Vitro Assays

Data Analysis
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General experimental workflow for in vitro evaluation.

Experimental Protocols
The following are detailed protocols for key in vitro experiments.

Biochemical FLT3 Kinase Assay
This protocol is designed to determine the in vitro inhibitory activity of Chmfl-flt3-122 against

the FLT3 kinase.

Materials:
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Recombinant human FLT3 kinase

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

ATP

Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

Chmfl-flt3-122 (dissolved in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

384-well white plates

Procedure:

Prepare a serial dilution of Chmfl-flt3-122 in DMSO. Further dilute in kinase buffer to the

desired final concentrations. The final DMSO concentration should not exceed 1%.

In a 384-well plate, add 2.5 µL of the diluted Chmfl-flt3-122 or DMSO (vehicle control).

Add 2.5 µL of a solution containing the FLT3 enzyme in kinase buffer.

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP in

kinase buffer. The final ATP concentration should be at or near the Km for FLT3.

Incubate the plate at room temperature for 60-120 minutes.

Stop the reaction and measure the kinase activity using the ADP-Glo™ assay system

according to the manufacturer's instructions. This typically involves adding ADP-Glo™

Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to

convert ADP to ATP and generate a luminescent signal.

Measure luminescence using a plate reader.

Calculate the percent inhibition for each concentration of Chmfl-flt3-122 and determine the

IC50 value by fitting the data to a four-parameter logistic curve.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b606659?utm_src=pdf-body
https://www.benchchem.com/product/b606659?utm_src=pdf-body
https://www.benchchem.com/product/b606659?utm_src=pdf-body
https://www.benchchem.com/product/b606659?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Proliferation Assay (MTT or MTS)
This protocol measures the effect of Chmfl-flt3-122 on the proliferation of AML cell lines.

Materials:

AML cell lines (e.g., MV4-11, MOLM13)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Chmfl-flt3-122 (dissolved in DMSO)

MTT or MTS reagent

Solubilization solution (for MTT assay)

96-well clear or opaque-walled plates

Plate reader

Procedure:

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete medium.

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

Prepare a serial dilution of Chmfl-flt3-122 in culture medium.

Add the diluted compound to the wells. The final volume in each well should be 200 µL.

Include vehicle-treated (DMSO) and untreated controls.

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

For an MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate

for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.

For an MTS assay, add 20 µL of the combined MTS/PES solution to each well and incubate

for 1-4 hours.
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Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for

MTS) using a plate reader.

Calculate the percentage of cell growth inhibition relative to the vehicle control and

determine the GI50 value.

Western Blot Analysis for FLT3 Signaling
This protocol is used to assess the effect of Chmfl-flt3-122 on the phosphorylation of FLT3 and

its downstream targets.

Materials:

AML cell lines

Chmfl-flt3-122

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-FLT3 (Tyr589/591), anti-FLT3, anti-phospho-STAT5,

anti-STAT5, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, and a loading control

like β-actin or GAPDH)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:
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Seed cells and grow them to about 80% confluency.

Treat the cells with various concentrations of Chmfl-flt3-122 (e.g., 30, 100, 300, 1000 nM) or

DMSO for 24 hours.

Harvest the cells and lyse them in ice-cold lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C, according to the

manufacturer's recommended dilution.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Add ECL substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis
This protocol analyzes the distribution of cells in different phases of the cell cycle after

treatment with Chmfl-flt3-122.

Materials:

AML cell lines

Chmfl-flt3-122

PBS
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Cold 70% ethanol

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Seed cells in a 6-well plate and treat with various concentrations of Chmfl-flt3-122 (e.g., 30,

100, 300, 1000 nM) or DMSO for 24 hours.

Harvest the cells, including any floating cells, and wash them with PBS.

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

Incubate the fixed cells at -20°C for at least 2 hours.

Wash the cells with PBS to remove the ethanol.

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room

temperature in the dark.

Analyze the samples using a flow cytometer.

Use appropriate software to model the cell cycle distribution and determine the percentage

of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the extent of apoptosis induced by Chmfl-flt3-122.

Materials:

AML cell lines

Chmfl-flt3-122

Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, Propidium Iodide,

and binding buffer)
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PBS

Flow cytometer

Procedure:

Seed cells and treat with various concentrations of Chmfl-flt3-122 (e.g., 30, 100, 300, 1000

nM) or DMSO for 24 hours.

Harvest all cells (adherent and floating) and wash them twice with cold PBS.

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X binding buffer to each tube.

Analyze the samples by flow cytometry within one hour.

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late

apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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